molecular formula C34H43BrN4O6S B3063056 Ancriviroc besylate CAS No. 565428-86-6

Ancriviroc besylate

Número de catálogo: B3063056
Número CAS: 565428-86-6
Peso molecular: 715.7 g/mol
Clave InChI: RVIRPEALZXBUMV-REAKUJNMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ancriviroc besylate, also known as SCH 351125, is a small-molecule antagonist of the human immunodeficiency virus type 1 (HIV-1) coreceptor CCR5. It is an orally bioavailable compound that inhibits HIV-1 entry by blocking the CCR5 coreceptor interaction. This compound has shown potent activity against RANTES binding and possesses subnanomolar activity in blocking viral entry, making it a promising candidate for antiviral therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ancriviroc besylate involves multiple steps, starting with the preparation of the core structure, which includes a bipiperidine moiety. The key steps involve the formation of the (Z)-4-bromophenyl-ethoxyimino-methyl group and its subsequent attachment to the bipiperidine core. The final product is obtained by reacting the intermediate with benzenesulfonic acid to form the besylate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Ancriviroc besylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Ancriviroc besylate exerts its effects by binding to the CCR5 coreceptor on the surface of T cells. This binding prevents the interaction between the HIV-1 virus and the CCR5 coreceptor, thereby inhibiting viral entry into the host cells. The compound has shown potent activity against primary HIV-1 isolates that use CCR5 as their entry coreceptor .

Comparación Con Compuestos Similares

Comparison: Ancriviroc besylate is unique in its subnanomolar activity in blocking viral entry and its potent activity against RANTES binding. While maraviroc and vicriviroc have been approved for clinical use, this compound’s clinical development was discontinued, making it primarily a research compound .

Propiedades

Número CAS

565428-86-6

Fórmula molecular

C34H43BrN4O6S

Peso molecular

715.7 g/mol

Nombre IUPAC

benzenesulfonic acid;[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

InChI

InChI=1S/C28H37BrN4O3.C6H6O3S/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3;7-10(8,9)6-4-2-1-3-5-6/h6-10,17,23H,5,11-16,18-19H2,1-4H3;1-5H,(H,7,8,9)/b30-26+;

Clave InChI

RVIRPEALZXBUMV-REAKUJNMSA-N

SMILES isomérico

CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O

SMILES canónico

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.